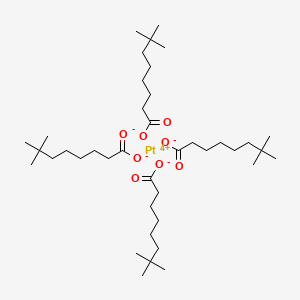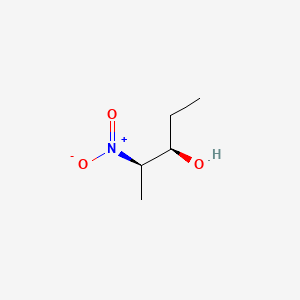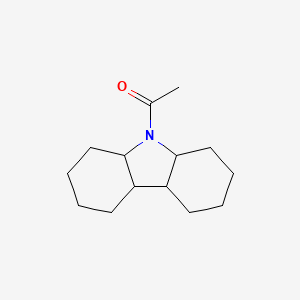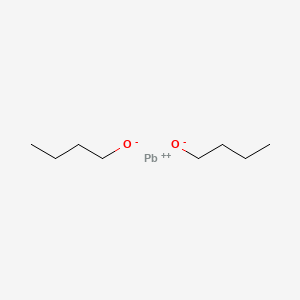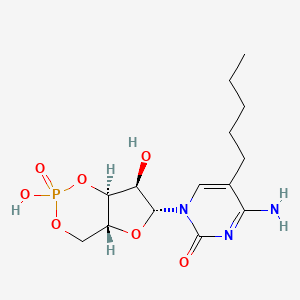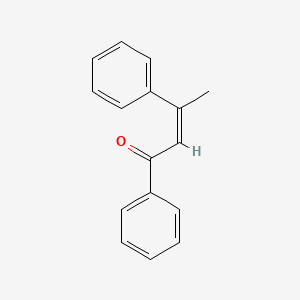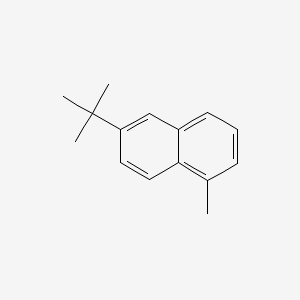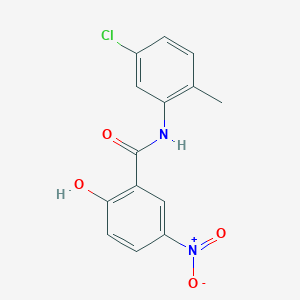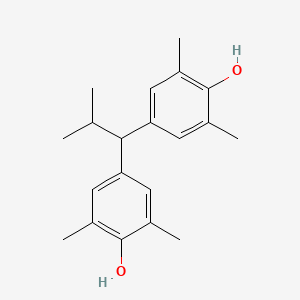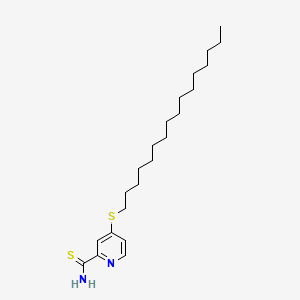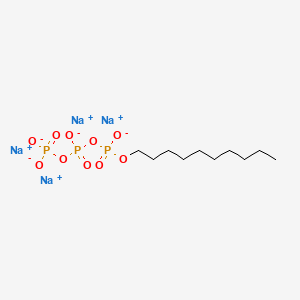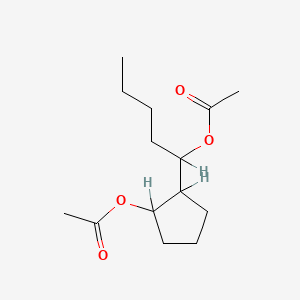
1-(2-Acetoxycyclopentyl)pentyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Acetoxycyclopentyl)pentyl acetate is an organic compound with the molecular formula C14H24O4 It is a derivative of cyclopentane, featuring an acetoxy group attached to the cyclopentyl ring and an acetate group attached to the pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Acetoxycyclopentyl)pentyl acetate can be synthesized through esterification reactions. One common method involves the reaction of 1-(2-hydroxycyclopentyl)pentanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes as catalysts can also be explored to enhance the efficiency and selectivity of the esterification process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Acetoxycyclopentyl)pentyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 1-(2-hydroxycyclopentyl)pentanol and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products:
Hydrolysis: 1-(2-hydroxycyclopentyl)pentanol and acetic acid.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Scientific Research Applications
1-(2-Acetoxycyclopentyl)pentyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Acetoxycyclopentyl)pentyl acetate involves its interaction with specific molecular targets and pathways. The acetoxy and acetate groups can participate in various biochemical reactions, influencing the compound’s reactivity and interactions with enzymes and other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Acetoxycyclopentyl)pentyl acetate can be compared with other similar compounds, such as:
1-(2-Hydroxycyclopentyl)pentyl acetate: Differing by the presence of a hydroxy group instead of an acetoxy group.
1-(2-Acetoxycyclopentyl)butyl acetate: Differing by the length of the alkyl chain.
Cyclopentyl acetate: Lacking the additional pentyl chain.
Uniqueness: this compound is unique due to its specific combination of a cyclopentyl ring with both acetoxy and acetate groups, providing distinct chemical and physical properties that can be leveraged in various applications.
Properties
CAS No. |
84812-67-9 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
[2-(1-acetyloxypentyl)cyclopentyl] acetate |
InChI |
InChI=1S/C14H24O4/c1-4-5-8-13(17-10(2)15)12-7-6-9-14(12)18-11(3)16/h12-14H,4-9H2,1-3H3 |
InChI Key |
ONAHSEWODDXPPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1CCCC1OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


